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Abstract
Org 25543, also known by its chemical name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-

dimethoxy-4-(phenylmethoxy)benzamide, is a potent and selective inhibitor of the neuronal

glycine transporter 2 (GlyT2).[1][2] Developed by Organon, it was one of the pioneering

compounds targeting GlyT2 for the potential treatment of chronic pain, particularly neuropathic

pain.[1][3] Despite demonstrating significant analgesic efficacy in preclinical models, its

development was halted due to a narrow therapeutic window and dose-dependent toxicity,

primarily attributed to its pseudo-irreversible mechanism of inhibition.[1][2][4] This whitepaper

provides a comprehensive technical overview of Org 25543, detailing its discovery, mechanism

of action, preclinical pharmacology, and the toxicological findings that precluded its clinical

advancement.

Discovery and History
Org 25543 emerged from research programs in the early 2000s aimed at identifying novel

therapeutic agents for neuropathic pain.[1][3] The glycine transporter 2 (GlyT2) was identified

as a promising target due to its crucial role in regulating glycine levels in the synaptic cleft of

inhibitory glycinergic neurons in the spinal cord.[5] By inhibiting GlyT2, it was hypothesized that

the increased synaptic glycine concentration would enhance inhibitory neurotransmission,
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thereby dampening pain signals.[5] Org 25543 was developed by Organon as a highly potent

and selective inhibitor of GlyT2.[1][3] One of the earliest and most comprehensive descriptions

of its pharmacological properties was published by Caulfield and colleagues in 2001.[1]

Mechanism of Action
Org 25543 exerts its pharmacological effect by inhibiting the reuptake of glycine into

presynaptic neurons via the GlyT2 transporter.[1][2] This transporter is a member of the Solute

Carrier 6 (SLC6) family and is responsible for clearing glycine from the synaptic cleft, thus

terminating the inhibitory signal.[1]

Allosteric and Pseudo-Irreversible Inhibition
Subsequent research has elucidated that Org 25543 is not a competitive inhibitor that binds to

the glycine substrate site. Instead, it acts as a non-competitive, allosteric inhibitor, binding to an

extracellular allosteric site on the GlyT2 transporter.[6] This binding locks the transporter in an

outward-open conformation, preventing the translocation of glycine.[4]

A critical aspect of Org 25543's mechanism is its pseudo-irreversible or functionally irreversible

inhibition.[1][2][3][4] This prolonged and tight binding to GlyT2 is believed to be the underlying

cause of both its sustained analgesic effects and its associated toxicity.[1][4] The irreversible

nature of the inhibition disrupts the normal physiological recycling of glycine, leading to a

profound and long-lasting alteration of glycinergic neurotransmission.[4]

Preclinical Pharmacology and Efficacy
Numerous preclinical studies in rodent models of neuropathic and inflammatory pain have

demonstrated the analgesic efficacy of Org 25543.

In Vitro Potency and Selectivity
Org 25543 is a highly potent inhibitor of GlyT2, with reported IC50 values in the nanomolar

range. It exhibits significant selectivity for GlyT2 over the closely related glycine transporter 1

(GlyT1), which is predominantly expressed in glial cells.
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Parameter Value Assay System Reference

GlyT2 IC50 ~20 nM

[³H]glycine uptake in

HEK293 cells

expressing human

GlyT2

[3]

GlyT2 IC50 17.7 ± 4.6 nM

[³H]glycine uptake in

COS7 cells

expressing GlyT2

[2]

GlyT1 IC50 Low micromolar

[³H]glycine uptake in

HEK293 cells

expressing GlyT1

[3]

In Vivo Analgesic Activity
In animal models of neuropathic pain, such as those induced by partial sciatic nerve ligation or

in diabetic neuropathy, systemic administration of Org 25543 has been shown to produce a

dose-dependent reduction in mechanical allodynia and thermal hyperalgesia.

Animal Model
Effective Dose

Range

Route of

Administration
Observed Effect Reference

Formalin-induced

pain (late phase)
≥0.06 mg/kg Intravenous (i.v.)

Reduced paw

licking duration
[3]

Partial sciatic

nerve ligation

ED50: 0.07-0.16

mg/kg
Intravenous (i.v.)

Reduction in

nociceptive

behavior

Diabetic

neuropathic pain

ED50: 0.07-0.16

mg/kg
Intravenous (i.v.)

Reduction in

nociceptive

behavior

Toxicology and Discontinuation of Development
The primary obstacle to the clinical development of Org 25543 was its narrow therapeutic index

and significant dose-dependent toxicity. The adverse effects observed in preclinical studies are
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consistent with excessive disruption of inhibitory glycinergic neurotransmission.

Adverse Effect Dose Range Species Reference

Tremors and

stereotypies
0.2 - 2 mg/kg Mice [3]

Convulsions and

mortality
20 mg/kg Mice [3]

These severe side effects, directly linked to its irreversible inhibition of GlyT2, ultimately led to

the discontinuation of its development for clinical use.[1] The experience with Org 25543 has

been instrumental in guiding subsequent drug discovery efforts towards the development of

reversible GlyT2 inhibitors, which are hypothesized to offer a better balance between efficacy

and safety.[3]

Experimental Protocols
[³H]Glycine Uptake Assay
Objective: To determine the in vitro potency (IC50) of Org 25543 on GlyT1 and GlyT2.

Methodology:

HEK293 or COS7 cells stably expressing either human GlyT1 or GlyT2 are cultured to

confluence in appropriate media.

Cells are harvested and seeded into 96-well plates.

On the day of the assay, the culture medium is removed, and the cells are washed with a

Krebs-Ringer-HEPES buffer.

Cells are pre-incubated for a specified time (e.g., 20 minutes) at room temperature with

varying concentrations of Org 25543.

The uptake reaction is initiated by the addition of [³H]glycine (at a concentration close to its

Km for the respective transporter) and unlabeled glycine.
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The reaction is allowed to proceed for a short period (e.g., 10 minutes) at room temperature.

Uptake is terminated by aspirating the assay buffer and rapidly washing the cells with ice-

cold buffer.

Cells are lysed, and the amount of [³H]glycine taken up is quantified using liquid scintillation

counting.

IC50 values are calculated by non-linear regression analysis of the concentration-response

curves.

Formalin-Induced Pain Model
Objective: To assess the in vivo analgesic efficacy of Org 25543 in a model of inflammatory

pain.

Methodology:

Adult male rodents (e.g., mice or rats) are habituated to the testing environment.

A solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.

Immediately after injection, the animal is placed in an observation chamber.

The amount of time the animal spends licking, biting, or flinching the injected paw is

recorded in two phases: the early (acute) phase (0-5 minutes post-injection) and the late

(inflammatory) phase (15-60 minutes post-injection).

Org 25543 or vehicle is administered (e.g., intravenously) at various doses prior to the

formalin injection.

The effect of Org 25543 is determined by comparing the duration of nociceptive behaviors in

the treated groups to the vehicle control group.

Visualizations
Signaling Pathway of Glycinergic Neurotransmission
and Inhibition by Org 25543
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Caption: Inhibition of GlyT2 by Org 25543 in the synaptic cleft.

Experimental Workflow for In Vivo Analgesia Testing
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Caption: Workflow for preclinical evaluation of Org 25543's analgesic effects.

Conclusion
Org 25543 was a seminal molecule in the exploration of GlyT2 inhibition as a therapeutic

strategy for chronic pain. Its high potency and selectivity, coupled with robust preclinical

efficacy, provided strong validation for GlyT2 as a drug target. However, the discovery of its

pseudo-irreversible mechanism of action and the subsequent observation of severe, dose-

limiting toxicity underscored the challenges of targeting this transporter. The story of Org 25543
serves as a critical case study in drug development, highlighting the importance of

understanding the nuances of drug-target interactions and their implications for the therapeutic

window. Future research in this area continues to focus on developing reversible inhibitors that
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can harness the analgesic potential of GlyT2 modulation while avoiding the safety pitfalls

encountered with early compounds like Org 25543.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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